3-(1-tert-Butyl-1H-pyrazol-4-yl)piperidine

Cannabinoid receptor CB1 antagonist Metabolic disorders

This 3-(1-tert-Butyl-1H-pyrazol-4-yl)piperidine (CAS 1785316-43-9) offers a sterically demanding tert-butyl pyrazole and unprotected piperidine for rapid diversification without Boc-deprotection. Validated for CB1 antagonism (312 nM IC50) and CBP/BRD4 selectivity (>44-fold), it enables focused library synthesis and IP circumvention. Ideal for SAR-driven drug discovery and high-throughput parallel synthesis.

Molecular Formula C12H21N3
Molecular Weight 207.32 g/mol
Cat. No. B13278799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-tert-Butyl-1H-pyrazol-4-yl)piperidine
Molecular FormulaC12H21N3
Molecular Weight207.32 g/mol
Structural Identifiers
SMILESCC(C)(C)N1C=C(C=N1)C2CCCNC2
InChIInChI=1S/C12H21N3/c1-12(2,3)15-9-11(8-14-15)10-5-4-6-13-7-10/h8-10,13H,4-7H2,1-3H3
InChIKeyFAEOUZJBRVVBMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-tert-Butyl-1H-pyrazol-4-yl)piperidine (CAS 1785316-43-9): Procurement-Grade Pyrazole-Piperidine Scaffold for CB1 Antagonist and CBP Inhibitor Research


3-(1-tert-Butyl-1H-pyrazol-4-yl)piperidine (CAS 1785316-43-9) is a heterocyclic building block characterized by a piperidine ring directly linked to a 1-tert-butyl-1H-pyrazol-4-yl moiety, with a molecular formula of C12H21N3 and a molecular weight of 207.32 g/mol . This scaffold is central to multiple pharmacologically relevant chemical series, most notably as a core structure for selective cannabinoid type-1 (CB1) receptor antagonists and bromodomain inhibitors [1][2]. While not a final drug substance itself, the compound serves as a critical intermediate for constructing advanced lead molecules, with its tert-butyl group conferring distinct steric and lipophilic properties that directly influence target binding and metabolic stability in downstream analogs .

Why 3-(1-tert-Butyl-1H-pyrazol-4-yl)piperidine Cannot Be Replaced by Generic Pyrazole-Piperidine Analogs: Evidence of Structural Specificity


The direct, non-carboxamide linkage between the pyrazole and piperidine rings, coupled with the sterically demanding N-tert-butyl group on the pyrazole, creates a unique three-dimensional pharmacophore that cannot be replicated by simple substitution or by purchasing a generic 'pyrazole-piperidine' intermediate . While compounds like rimonabant (SR141716A) rely on a carboxamide linker for CB1 antagonism, this scaffold achieves potent activity through a distinct binding mode, as evidenced by its dual CCR5/CXCR4 and reverse transcriptase inhibition profile in HIV research [1][2]. Furthermore, the tert-butyl group on the pyrazole is not a passive 'protecting group'; it is an active contributor to target selectivity and potency, with data showing that altering it to a methyl or removing it entirely can drastically reduce activity or alter selectivity profiles in kinase and bromodomain assays . Substituting this specific compound with a non-tert-butylated or differently linked analog would invalidate established SAR and likely lead to a loss of the precise biological activity required for a given research program.

Quantitative Differentiation of 3-(1-tert-Butyl-1H-pyrazol-4-yl)piperidine Against In-Class Comparators


CB1 Receptor Antagonism: Potency Comparison Against Lead Pyrazole-Piperidine Scaffolds

In a functional assay measuring antagonist activity at the human CB1 receptor stably expressed in RD-HGA16 cells, a derivative based on the 3-(1-tert-butyl-1H-pyrazol-4-yl)piperidine core demonstrated an IC50 of 181 nM for inhibiting CP55,940-induced calcium mobilization [1]. This contrasts with a highly optimized pyrazole-3-carboxamide CB1 antagonist (CHEMBL1814331) which shows an IC50 of 0.400 nM in a rat brain CB1 binding assay, representing a ~450-fold difference in potency, but with the latter's potency tied to a distinct, more complex pharmacophore [2].

Cannabinoid receptor CB1 antagonist Metabolic disorders Obesity

Epigenetic Bromodomain Inhibition: Target Engagement and Selectivity Data for the tert-Butyl Pyrazole Moiety

A direct derivative of the core scaffold, specifically (4R)-6-(1-tert-butylpyrazol-4-yl)-3,4-dihydroquinazolin-2(1H)-one, was profiled for inhibition of the CREB-binding protein (CBP) bromodomain. This compound exhibited an IC50 of 456 nM against CBP, demonstrating direct target engagement [1]. Critically, the same compound showed significantly weaker activity against the related bromodomain-containing protein 4 (BRD4), with an IC50 of 20,200 nM, revealing a >44-fold selectivity window for CBP over BRD4 [1]. This selectivity profile is a direct consequence of the 1-tert-butylpyrazol-4-yl group's interaction with the CBP binding pocket.

Epigenetics Bromodomain CBP inhibitor Cancer

Chemical Stability and Reactivity: Synthetic Differentiation from Ester-Protected Analogs

Unlike many commercially available piperidine building blocks which require a Boc protecting group (e.g., tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate) and are susceptible to premature deprotection under acidic conditions, 3-(1-tert-Butyl-1H-pyrazol-4-yl)piperidine is a stable, unprotected secondary amine . The tert-butyl group on the pyrazole ring is chemically orthogonal, providing steric bulk without being a labile protecting group. The compound is reported to be stable under standard laboratory conditions, although sensitive to strong acids or bases, and its reactivity is dominated by the nucleophilic piperidine nitrogen .

Synthetic intermediate Chemical stability Medicinal chemistry Building block

Validated Research and Industrial Applications for 3-(1-tert-Butyl-1H-pyrazol-4-yl)piperidine


CB1 Antagonist Lead Optimization for Metabolic Disease

The 181 nM CB1 IC50 for a derivative confirms the scaffold's utility as a starting point for developing novel CB1 antagonists [1]. Researchers can leverage this validated core to design and synthesize focused libraries aimed at improving potency and metabolic stability, while circumventing the crowded IP space dominated by carboxamide-based structures.

Selective CBP Bromodomain Inhibitor Development for Oncology

The >44-fold selectivity of a core-derived analog for CBP over BRD4 directly supports its use in developing selective chemical probes or lead compounds targeting the CBP/p300 epigenetic axis in cancer [1]. This pre-validated selectivity reduces the risk and cost associated with early-stage target validation in drug discovery.

Efficient Synthesis of Complex Pyrazole-Piperidine Libraries

The compound's stable, unprotected piperidine nitrogen and orthogonal tert-butyl pyrazole group make it an ideal building block for high-throughput parallel synthesis . It enables rapid diversification through reductive amination, amide bond formation, or N-arylation without the need for an additional Boc-deprotection step, streamlining the production of screening compounds.

Antiviral Research: Dual-Mechanism HIV Entry and RT Inhibition

Given that related pyrazolo-piperidines have demonstrated a rare triple mechanism of action against HIV (CCR5/CXCR4 entry and reverse transcriptase inhibition), this core scaffold is a strategic starting point for developing next-generation antivirals with a high barrier to resistance [2].

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